Cas no 1551883-76-1 (4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol)

4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol
- EN300-1838536
- AKOS021194932
- 1551883-76-1
-
- Inchi: 1S/C8H14N2O/c1-7(11)3-4-8-5-6-10(2)9-8/h5-7,11H,3-4H2,1-2H3
- InChI Key: QKHQOMZVDNQCNL-UHFFFAOYSA-N
- SMILES: OC(C)CCC1C=CN(C)N=1
Computed Properties
- Exact Mass: 154.110613074g/mol
- Monoisotopic Mass: 154.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 0.6
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838536-0.1g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1838536-0.5g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1838536-1.0g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1838536-5.0g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-1838536-5g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1838536-0.05g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1838536-1g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1838536-10g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1838536-0.25g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1838536-2.5g |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol |
1551883-76-1 | 2.5g |
$1650.0 | 2023-09-19 |
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol Related Literature
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol
Professional Introduction to 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol (CAS No. 1551883-76-1)
4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1551883-76-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a pyrazole moiety, which is a heterocyclic aromatic ring system known for its broad spectrum of biological activities.
The presence of the 1-methyl-1H-pyrazol-3-yl substituent in the molecular framework of 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol contributes to its distinctive chemical and pharmacological profile. Pyrazole derivatives are widely recognized for their role as pharmacophores in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The structural flexibility offered by this moiety allows for diverse interactions with biological targets, making it a valuable scaffold for medicinal chemists.
Recent advancements in the field of drug discovery have highlighted the importance of novel scaffolds that can modulate biological pathways effectively. The compound 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol has been explored in several preclinical studies for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors has been investigated, revealing promising results in the development of new pharmaceutical agents.
In particular, the pyrazole core of this compound has been studied for its ability to inhibit various enzymes involved in inflammatory pathways. Inhibitors of these enzymes have shown significant promise in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The structural features of 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol make it a suitable candidate for further development into a lead compound for such therapeutic applications.
The butan-2-ol moiety in the molecular structure also contributes to the compound's pharmacological properties. Alcohols are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The combination of the pyrazole and butan-2-ol groups in 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol creates a unique chemical entity with potential therapeutic benefits.
Current research in medicinal chemistry has focused on optimizing the pharmacokinetic and pharmacodynamic properties of small molecule drugs. The compound 4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol has been subjected to various modifications to enhance its bioavailability and target specificity. These efforts have led to the identification of several derivatives with improved efficacy and reduced side effects.
The synthesis of 4-(1-methyl-1H-pyrazol-3-ybunan-butanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, making it feasible for large-scale production. The synthetic route includes key steps such as condensation, cyclization, and functional group transformations, which are well-documented in the literature.
The biological activity of 4-(1-methyl-H-pyrazol-ybunan-butanol has been evaluated using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit specific enzymes and modulate signaling pathways relevant to various diseases. In vivo studies have further supported its potential as a therapeutic agent by showing favorable pharmacokinetic profiles and target engagement.
The development of novel drug candidates often involves collaboration between chemists, biologists, and pharmacologists. The compound 4-(methyl-H-pyazolo-butan-butanol represents an excellent example of interdisciplinary research, where structural modifications are guided by biological activity data. This approach has led to the identification of several promising lead compounds that are now being advanced into clinical trials.
The future prospects for 4-(methyl-H-pyazolo-butan-butanol are promising, with ongoing research aimed at expanding its therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological properties. As our understanding of disease mechanisms continues to evolve, compounds like 4-(methyl-H-pyazolo-butan-butanol will play a crucial role in the development of next-generation therapeutics.
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